molecular formula C6H9N3OS2 B7568462 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide

2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide

Cat. No. B7568462
M. Wt: 203.3 g/mol
InChI Key: IZMQCXNYUQJXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. We will also explore the mechanism of action, biochemical and physiological effects, and future directions for this compound.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide is not well understood. However, it has been reported that this compound may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide exhibits potent anti-inflammatory and analgesic activities. It has also been reported to exhibit anticonvulsant and antidiabetic properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide in lab experiments is its potency and selectivity. This compound exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of inflammation, pain, epilepsy, and diabetes. Further studies are required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the development of new synthesis methods and the optimization of existing methods can help improve the yield and purity of this compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide has been reported using various methods. One of the most commonly used methods involves the reaction of 2-mercapto-1,3,4-thiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide as a white solid with a melting point of 126-127°C.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylsulfanyl)butanamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anticonvulsant and antidiabetic agent.

properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylsulfanyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-2-4(5(7)10)12-6-9-8-3-11-6/h3-4H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMQCXNYUQJXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)SC1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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